molecular formula C15H18N4O5S B214278 ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B214278
M. Wt: 366.4 g/mol
InChI Key: ACEJDFDKPLXIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential in various scientific research applications.

Mechanism of Action

The exact mechanism of action of ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of research is in the development of new anti-cancer agents based on this compound. Another area of research is in the study of its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the synthesis of analogs of this compound could lead to the discovery of new drugs with improved properties.

Synthesis Methods

The synthesis of ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves the reaction of 3-nitro-5-methyl-1H-pyrazole-1-carboxylic acid with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the presence of acetic anhydride and triethylamine. The product is then purified by column chromatography. This method has been reported to yield the compound in good purity and yield.

Scientific Research Applications

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the development of new anti-cancer agents. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H18N4O5S/c1-5-24-15(21)13-9(3)10(4)25-14(13)16-12(20)7-18-8(2)6-11(17-18)19(22)23/h6H,5,7H2,1-4H3,(H,16,20)

InChI Key

ACEJDFDKPLXIRT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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